molecular formula C11H15NO3 B4554387 2-(2-methoxyphenoxy)-N-methylpropanamide

2-(2-methoxyphenoxy)-N-methylpropanamide

Cat. No.: B4554387
M. Wt: 209.24 g/mol
InChI Key: HIPDPHJLHRXORS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-methylpropanamide is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, this propanamide derivative features a methoxyphenoxy ether moiety, making it a compound of interest in several scientific fields. Researchers value this compound for use as a building block or intermediate in synthetic organic chemistry and medicinal chemistry projects, particularly in the development of novel bioactive molecules. Its structural characteristics suggest potential for probing biological pathways, though its specific mechanism of action is application-dependent and must be empirically determined by the researcher. All chemical, physical, and spectroscopic data provided with this product, including HPLC purity, NMR, and MS spectra, are for informational purposes only. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Handling and Safety: Prior to use, researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment. This material must be handled by qualified professionals in a controlled laboratory environment using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-7-5-4-6-9(10)14-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDPHJLHRXORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Propanamide core : Provides a stable amide linkage critical for hydrogen bonding and interactions with biological targets.
  • 2-Methoxyphenoxy group: The methoxy substituent increases electron density on the aromatic ring, influencing reactivity and binding affinity.
  • N-Methyl group : Reduces polarity and may modulate metabolic stability.

The compound is typically synthesized via nucleophilic acyl substitution, reacting a 2-methoxyphenoxy-containing amine with a propanoyl chloride derivative under basic conditions . Its applications span medicinal chemistry, where it is investigated for antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Comparative Analysis with Similar Compounds

The biological and chemical properties of 2-(2-methoxyphenoxy)-N-methylpropanamide are best understood through comparison with structurally related analogs. Key differences in substituent groups, positions, and backbone modifications significantly influence reactivity, solubility, and pharmacological profiles.

Table 1: Structural and Functional Comparisons

Compound Name Structural Variation Key Properties/Biological Activity
This compound (Target) N-methyl, 2-methoxyphenoxy High lipophilicity; potent enzyme inhibition
N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide Hydroxy (-OH) instead of methoxy (-OCH₃) Reduced lipophilicity; lower membrane permeability
N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide Ethoxy (-OC₂H₅) instead of methoxy Increased hydrophobicity; prolonged metabolic half-life
N-(2-Methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide Para-tolyl substituent Moderate antimicrobial activity
N-Benzyl-2-(2-methylphenoxy)propanamide Benzyl group instead of N-methyl Enhanced receptor binding; anticonvulsant potential
N-Methoxy-N,2-dimethylpropanamide N-Methoxy and dual methyl groups Altered solubility; variable pharmacokinetics

Impact of Substituent Position and Electronic Effects

  • Methoxy vs. Hydroxy/Ethoxy: Replacing the methoxy group with a hydroxy group (e.g., N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide) reduces lipophilicity by introducing a polar -OH group, thereby decreasing cell membrane penetration .
  • Substituent Position : In N-(2-Methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide, the para-tolyl group confers moderate antimicrobial activity, whereas meta-substituted analogs exhibit reduced efficacy, highlighting the importance of substituent orientation .

Role of the Amide Backbone and N-Substituents

  • N-Methyl vs. N-Benzyl: The N-methyl group in the target compound balances polarity and metabolic stability. In contrast, N-benzyl derivatives (e.g., N-Benzyl-2-(2-methylphenoxy)propanamide) show enhanced binding to neurological targets due to the bulky benzyl group, which may improve receptor specificity .
  • Dual Methyl Groups : N-Methoxy-N,2-dimethylpropanamide, with methyl groups on both the nitrogen and propanamide chain, demonstrates altered solubility profiles compared to the target compound, affecting its distribution and excretion .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-methylpropanamide, and how can reaction conditions be systematically optimized?

A1. The synthesis typically involves multi-step reactions, starting with phenoxy group functionalization followed by amide bond formation. Key steps include:

  • Step 1 : Reacting 2-methoxyphenol with a propionyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the phenoxy intermediate .
  • Step 2 : N-Methylation using methylamine or a protected methylamine source under controlled pH and temperature to avoid over-alkylation .
    Optimization Parameters :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .
  • Purity Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity .

Q. Q2. How can researchers validate the structural integrity of this compound using analytical techniques?

A2. A combination of spectroscopic and spectrometric methods is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 3.8–4.2 ppm (methoxy group) and δ 2.9–3.1 ppm (N-methyl protons) .
    • ¹³C NMR : Carbonyl (C=O) resonance near δ 170 ppm confirms amide formation .
  • HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺: ~238.12 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

A3. Contradictions often arise from structural variations or assay conditions. Mitigation approaches include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2) using both fluorometric and radiometric assays to rule out false positives .
  • Structural Elucidation : Compare analogs (e.g., halogenated derivatives) via X-ray crystallography to correlate activity with steric/electronic effects .
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to normalize potency data .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

A4. Key SAR strategies:

  • Functional Group Modifications :
    • Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter receptor binding kinetics .
    • Introduce bioisosteres (e.g., replacing the amide with a sulfonamide) to improve metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT2C) .
  • In Vivo Validation : Test optimized analogs in rodent models for bioavailability and toxicity .

Q. Q5. What methodologies are recommended for investigating the compound’s metabolic pathways and toxicity?

A5. A tiered approach ensures comprehensive assessment:

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Reactive Intermediate Screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .
  • Cytotoxicity Assays : Use HepG2 cells to measure IC₅₀ and mitochondrial membrane potential (JC-1 staining) .

Q. Q6. How can computational chemistry aid in target identification for this compound?

A6. Computational tools bridge gaps in experimental

  • Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., kinases) over 100 ns to assess stability .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity against new targets .
  • Druggability Scoring : Use tools like Schrödinger’s SiteMap to evaluate binding pockets in candidate proteins .

Cross-Disciplinary Applications

Q. Q7. What non-pharmacological applications exist for this compound in materials science?

A7. The methoxyphenoxy group enables unique applications:

  • Polymer Modification : Incorporate into polyamide backbones to enhance thermal stability (TGA analysis up to 300°C) .
  • Surface Functionalization : Use as a ligand for metal-organic frameworks (MOFs) to improve gas adsorption capacity .

Q. Q8. How can researchers design collaborative studies to explore this compound’s role in neurodegenerative disease models?

A8. Interdisciplinary frameworks are essential:

  • In Vitro Models : Test neuroprotective effects in SH-SY5Y cells exposed to Aβ42 oligomers .
  • Behavioral Studies : Assess cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze .
  • Biomarker Analysis : Quantify tau phosphorylation (p-tau) via ELISA in CSF samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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